molecular formula C22H21N5OS B6551586 N-benzyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide CAS No. 1040677-87-9

N-benzyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide

Cat. No.: B6551586
CAS No.: 1040677-87-9
M. Wt: 403.5 g/mol
InChI Key: ZPCREHCCXJVCPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex heterocyclic compound featuring a tricyclic core system fused with a piperidine-carboxamide moiety. Its structure integrates sulfur (thia) and nitrogen (aza) atoms within a rigid tricyclic scaffold, which may confer unique electronic and steric properties.

The presence of the benzyl and carboxamide groups may enhance solubility and bioavailability compared to simpler heterocycles.

Properties

IUPAC Name

N-benzyl-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c28-21(24-13-15-5-2-1-3-6-15)16-8-11-27(12-9-16)20-19-18(25-14-26-20)17-7-4-10-23-22(17)29-19/h1-7,10,14,16H,8-9,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCREHCCXJVCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NC=NC4=C3SC5=C4C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity based on diverse research findings.

Structural Characteristics

The compound features a tricyclic framework with multiple nitrogen atoms and a sulfur atom in its structure. The presence of functional groups such as the piperidine ring and the carboxamide moiety may influence its pharmacological properties.

Structural Feature Description
Molecular Formula C₁₉H₂₃N₅OS
Molecular Weight 365.48 g/mol
Functional Groups Benzyl group, piperidine ring, thiazole unit

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • A study on N-benzyl derivatives of 1,6-dihydro-1,3,5-triazine showed potent activity against Mycobacterium smegmatis, which is closely related to Mycobacterium tuberculosis .
  • The compound's structural analogs have been linked to antibacterial effects against resistant strains of Staphylococcus aureus .

Anticancer Activity

Several studies have suggested that derivatives of triazine compounds can exhibit anticancer properties:

  • A review highlighted that triazine derivatives could inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as carbonic anhydrase .
  • Cell Membrane Disruption : The presence of the benzyl group may enhance membrane permeability leading to cellular uptake and subsequent cytotoxic effects.

Study 1: Antimycobacterial Activity

A study investigated the antimycobacterial activity of various benzyl derivatives against M. smegmatis. Compound 7o was identified as particularly potent without affecting mammalian dihydrofolate reductase (DHFR) .

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of triazine derivatives revealed that modifications in the piperidine ring can significantly alter biological activity profiles. The study utilized quantitative structure–activity relationship (QSAR) models to predict the efficacy of these compounds against various pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness complicates direct comparisons, but insights can be drawn from related heterocyclic systems, such as spirocyclic benzothiazole derivatives and tricyclic aza-thia frameworks.

Structural and Functional Contrasts

Property Target Compound Evidence Compound (Spirocyclic Benzothiazole Derivatives)
Core Structure Tricyclic (8-thia-3,5,10-triazatricyclo) Spirocyclic (7-oxa-9-aza-spiro[4.5]decane-6,10-dione)
Key Heteroatoms S, N (3,5,10-triaza, 8-thia) N, O (7-oxa, 9-aza)
Substituents Benzyl, piperidine-4-carboxamide 4-Dimethylamino-phenyl, 6-R-benzothiazol-2-yl
Synthetic Complexity Likely high (multi-step tricyclization and functionalization) Moderate (condensation of dione with benzothiazol-imino precursors)
Potential Bioactivity Undocumented (theorized kinase/modulator activity due to tricyclic aza-thia) Antimicrobial/antitumor (common in benzothiazole-spiro systems)

Key Findings

Tricyclic vs. Spirocyclic Systems :

  • The target compound’s tricyclic core introduces significant ring strain and rigidity, which may enhance binding specificity to biological targets compared to the more flexible spirocyclic systems in the evidence .
  • Spirocyclic compounds in the evidence exhibit oxygen incorporation (7-oxa), whereas the target compound’s sulfur atom (8-thia) could improve lipophilicity and membrane permeability.

Substituent Impact :

  • The benzothiazole-2-yl groups in the evidence compounds are associated with antitumor activity due to intercalation or enzyme inhibition . However, the target compound’s benzyl-piperidine carboxamide moiety may favor interactions with neuronal or metabolic receptors.

Synthetic Challenges :

  • Synthesizing the tricyclic core of the target compound likely requires specialized catalysts or high-temperature conditions, whereas the spirocyclic derivatives in the evidence are synthesized via milder condensation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.